Enhanced Lipophilicity (ClogP) vs. 2-Imino Analog Drives Membrane Permeability and Blood-Brain Barrier Potential
The target compound possesses a calculated LogP (ClogP) of approximately 2.8, derived from its C19H19N3O3S structure containing a phenylimino group and a 4-ethoxyphenyl acetamide moiety. In contrast, the closest commercially available analog, N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide (CAS 301683-38-5; C13H15N3O3S, MW 293.34), lacks the phenyl ring on the imino substituent and exhibits a calculated LogP of approximately 0.87 . This ~1.9 log unit difference corresponds to an approximately 80-fold higher theoretical octanol-water partition coefficient for the target compound, directly impacting passive membrane permeability, tissue distribution, and CNS penetration potential [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 2.8 (C19H19N3O3S; MW 369.44; 5 rotatable bonds; tPSA ≈ 85 Ų) |
| Comparator Or Baseline | CAS 301683-38-5: ClogP = 0.87 (ACD/Labs; C13H15N3O3S; MW 293.34; tPSA ≈ 119 Ų) |
| Quantified Difference | ΔClogP ≈ +1.9 units (~80-fold higher predicted partition coefficient) |
| Conditions | Computed via ACD/Labs Percepta Platform; ChemSpider ID 324306 |
Why This Matters
This lipophilicity differential means the target compound is predicted to have significantly higher passive membrane permeability, making it more suitable for intracellular target engagement and CNS applications where the 2-imino analog would be excluded.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
